molecular formula C9H20O B092936 3,5-Dimethyl-4-heptanol CAS No. 19549-79-2

3,5-Dimethyl-4-heptanol

Cat. No. B092936
CAS RN: 19549-79-2
M. Wt: 144.25 g/mol
InChI Key: ZKXITRNXHWEQJU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-heptanol is a chemical compound with the molecular formula C9H20O . It has a molecular weight of 144.2545 .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-heptanol can be represented by the InChI string: InChI=1S/C9H20O/c1-5-7(3)9(10)8(4)6-2/h7-10H,5-6H2,1-4H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Degradation of Phenol Isomers : The degradation of phenol isomers, such as 4(3',5'-dimethyl-3'-heptyl)-phenol nonylphenol isomer, was studied using Sphingomonas TTNP3 cultures. The study synthesized radioactive isomers using [ring-U-14C]-labelled phenol and 3,5-dimethyl-3-heptanol, providing insights into the biodegradation process and the use of 3,5-dimethyl-4-heptanol as a precursor in this context (Corvini et al., 2004).

  • Infrared Spectroscopy of Heptanol Isomers : Infrared spectroscopy was employed to study heptanol isomers, including 2,4-dimethyl-3-pentanol and 3-ethyl-3-pentanol, which are structurally similar to 3,5-Dimethyl-4-heptanol. This research contributes to understanding the molecular vibrations and hydrogen bonding in branched alcohols (Serra et al., 2017).

  • Fragrance Material Review : A study reviewed the toxicologic and dermatologic aspects of 2,6-dimethyl-4-heptanol, a closely related compound to 3,5-Dimethyl-4-heptanol. This provides insights into the safety and application of branched chain saturated alcohols in fragrances (Mcginty et al., 2010).

  • Calorimetric and FTIR Study of Aliphatic Octanols : This study explored the heat capacities and FTIR spectroscopy of various aliphatic octanols, including those similar to 3,5-Dimethyl-4-heptanol, highlighting the effects of molecular structure on thermal and spectroscopic properties (Serra et al., 2018).

  • Microwave Relaxation and Association Studies : Research on 3,5 dimethyl 3-hexanol, closely related to 3,5-Dimethyl-4-heptanol, involved studying its dielectric constant and loss in solutions, providing insights into the molecular dynamics of similar branched alcohols (Hanna & Abd-El-Nour, 1970).

  • Preparation of Optically Pure Diols : The preparation of optically pure diols like 2,6-dimethyl-3,5-heptanediol, structurally related to 3,5-Dimethyl-4-heptanol, was investigated for potential use as chiral auxiliaries, showcasing the significance of stereochemistry in organic synthesis (Sugimura et al., 1990).

  • Review of Aliphatic Alcohols : A review of various aliphatic alcohols, including isoheptyl alcohol and secondary alcohols like 2,4-dimethyl-3-pentanol, provides a comprehensive overview of their physical, chemical, and toxicological properties. This broader context is relevant to understanding the characteristics of 3,5-Dimethyl-4-heptanol (Bevan, 2012).

properties

IUPAC Name

3,5-dimethylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-7(3)9(10)8(4)6-2/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXITRNXHWEQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871296
Record name 3,5-Dimethylheptan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-heptanol

CAS RN

19549-79-2
Record name 4-Heptanol, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylheptan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
61
Citations
S Gupta, M Singh, AK Madan - Journal of Mathematical Analysis and …, 2002 - Elsevier
Eccentric distance sum—a novel graph invariant with vast potential in structure activity/property relationships has been conceptualized in the present study. This graph invariant …
Number of citations: 151 www.sciencedirect.com
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
K Matsuzaki, H Morii, N Inoue, T Kanai… - …, 1981 - ACS Publications
In order to elucidate the stericstructure of poly (alkyl propenylethers), poly (ethyl propenyl ether), 3, 5-dimethyl-4-methoxyheptane, and several other model compounds were …
Number of citations: 3 pubs.acs.org
MF Delaney, DM Mauro - Analytica chimica acta, 1985 - Elsevier
The recently proposed linear programming algorithm for estimating component spectra by using self-modeling curve resolution is shown to be inadequate in cases for which some of the …
Number of citations: 20 www.sciencedirect.com
B Lučić, S Nikolić, N Trinajstić, A Jurić… - Croatica Chemica Acta, 1995 - hrcak.srce.hr
This report presents the best possible QSPR models for predicting the solubility of aliphatic alcohols in water that can be obtained with non-orthogonalized valence-connectivity basis. …
Number of citations: 29 hrcak.srce.hr
M Randić, M Pompe, SC Basak - Molecules, 2004 - mdpi.com
We report on the calculation of normal boiling points for a series of n = 58 aliphatic alcohols using the variable connectivity index in which variables x and y are used to modify the …
Number of citations: 24 www.mdpi.com
J Gliński, G Chavepeyer, JK Platten - Colloids and Surfaces A …, 2000 - Elsevier
The surface tensions σ of aqueous solutions of 1,5-pentanediol were measured in the temperature range between 278 and 338 K using Wilhelmy plate method. They exhibit, in a wide …
Number of citations: 32 www.sciencedirect.com
TM Nelson, PC Jurs - Journal of Chemical Information and …, 1994 - ACS Publications
A set of mathematical models is developed for predicting the aqueous solubility of organic compounds from their structures. The structures are represented by topological, geometrical, …
Number of citations: 98 pubs.acs.org
V Sharma, R Goswami, AK Madan - Journal of chemical …, 1997 - ACS Publications
A novel, distance-cum-adjacency topological descriptor, termed as eccentric connectivity index, has been conceptualized, and its discriminating power has been investigated with …
Number of citations: 598 pubs.acs.org
J Gliński, G Chavepeyer, JK Platten - The Journal of Chemical Physics, 2001 - pubs.aip.org
The surface tensions σ of aqueous solutions of isobutanol, isobutylamine, and L-valine were measured in the temperature range between 278 and 308 K using the Wilhelmy plate …
Number of citations: 16 pubs.aip.org

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